D-Galactose, 6-deoxy-, phenylhydrazone(9CI)
Description
Significance of Carbohydrate Derivatization in Chemical Research
Carbohydrates present unique challenges in analytical chemistry due to their structural diversity, the presence of isomers, and a general lack of chromophores or fluorophores, which are necessary for many detection methods. cancer.gov Chemical modification, or derivatization, is a fundamental strategy employed to overcome these obstacles. cancer.govdoi.org By converting native carbohydrates into derivatives, researchers can impart specific properties that facilitate analysis and separation. doi.orgnih.gov
Derivatization serves several crucial purposes. It can enhance the volatility and thermal stability of sugars for gas-phase analyses like gas chromatography. cancer.gov For liquid chromatography (LC) and capillary electrophoresis (CE), derivatization is used to attach a chromophore or fluorophore to the carbohydrate, making it detectable by UV or fluorescence detectors. doi.orgresearchgate.net This process can also alter the hydrophobicity of the molecule to improve LC separation or add a charge for successful CE separation. doi.org Furthermore, these modifications are essential for the structural analysis of complex carbohydrates, playing a vital role in the broader field of "glycomics," which seeks to correlate carbohydrate structure with biological function. nih.gov
Historical Development of Phenylhydrazones in Sugar Chemistry
The use of phenylhydrazones is deeply intertwined with the history of carbohydrate chemistry and the pioneering work of German chemist Emil Fischer.
Emil Fischer is widely regarded as a foundational figure in carbohydrate chemistry, and his work in the late 19th century transformed the understanding of sugars. nobelprize.org A key element of his success was the discovery of phenylhydrazine (B124118) in 1875. academie-sciences.frbritannica.comwikipedia.org Fischer recognized that this compound was an invaluable reagent for aldehydes and ketones. academie-sciences.fr He applied it to the study of sugars, which were notoriously difficult to purify and characterize because they often formed non-crystalline syrups. britannica.com
Fischer discovered that phenylhydrazine reacts with sugars to form well-defined crystalline derivatives called phenylhydrazones and, with excess reagent, osazones. nobelprize.orgbritannica.commsu.edu The formation of these solid, crystalline compounds allowed for the effective separation and identification of different sugars, a critical breakthrough that enabled Fischer to elucidate their stereochemistry. nobelprize.orgmsu.edu This monumental work, conducted between 1884 and 1894, established the stereochemical configuration of all known sugars at the time and was a primary reason for his being awarded the Nobel Prize in Chemistry in 1902. nobelprize.orgacademie-sciences.fr
Following Fischer's initial discoveries, the formation of phenylhydrazones and osazones became a classic analytical technique in carbohydrate chemistry. algoreducation.comwikipedia.org The reaction typically involves heating a reducing sugar with excess phenylhydrazine. wikipedia.org The first step is the formation of a phenylhydrazone. mgcub.ac.inquora.com With additional phenylhydrazine, the hydroxyl group on the carbon atom adjacent to the carbonyl group is oxidized, and a second molecule of phenylhydrazine condenses, forming the osazone. mgcub.ac.inquora.com
Osazones are highly colored, crystalline compounds with characteristic shapes and melting points for different sugars, which aids in their identification. wikipedia.orgfiveable.me For example, glucosazone (formed from glucose, fructose, or mannose) produces needle-shaped crystals, while lactosazone forms powder puff-shaped crystals. wikipedia.org A crucial aspect of osazone formation is the loss of stereochemistry at the second carbon atom. mgcub.ac.in This means that sugars differing only in their configuration at this position, such as D-glucose and D-mannose, will form the identical osazone. mgcub.ac.inquora.com This property was historically significant in establishing the stereochemical relationships between different monosaccharides. quora.comquora.com
Contextualization of D-Galactose, 6-deoxy-, Phenylhydrazone within Deoxy-Sugar Chemistry
Deoxy sugars are carbohydrates in which a hydroxyl group has been replaced by a hydrogen atom. wikipedia.org This structural modification is found in numerous biologically important molecules. Notable examples include deoxyribose, the core component of DNA, as well as L-fucose (6-deoxy-L-galactose) and rhamnose (6-deoxy-L-mannose), which are components of various glycoproteins, bacterial cell walls, and plant glycosides. wikipedia.orgbiosynth.com
The compound D-Galactose, 6-deoxy-, is a member of this class, being a structural isomer of the more common L-fucose. wikipedia.orgbiosynth.com The formation of its phenylhydrazone derivative, D-Galactose, 6-deoxy-, phenylhydrazone, is a direct application of the classical derivatization techniques established by Fischer. This reaction converts the 6-deoxy sugar into a stable, crystalline derivative, which can be used for its identification, purification, or as an intermediate in the synthesis of more complex carbohydrate-based molecules. smolecule.comresearchgate.netnih.gov The phenylhydrazone functional group imparts distinct chemical properties to the deoxy sugar, influencing its reactivity and utility in organic synthesis and analytical chemistry.
Chemical Data for D-Galactose, 6-deoxy-, phenylhydrazone(9CI)
| Property | Value |
| CAS Number | 6035-58-1 |
| Molecular Formula | C₁₂H₁₈N₂O₄ |
| Molecular Weight | 254.28 g/mol |
| Synonyms | 6-Deoxy-D-galactose phenylhydrazone, D-Fucose phenylhydrazone |
Note: Data compiled from available chemical databases. Some sources may list slightly different molecular formulas or weights based on different conventions or associated molecules. echemi.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-oxo-5-phenylcyclohexen-1-yl)amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-18-14-9-13(10-15(20)11-14)12-7-5-4-6-8-12/h4-8,11,13,18H,9-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBOQRBJUWVITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC(=O)CC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387118 | |
| Record name | ST50904240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6035-58-1 | |
| Record name | ST50904240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for D Galactose, 6 Deoxy , Phenylhydrazone
Direct Condensation Approaches
The most common method for the synthesis of phenylhydrazones from monosaccharides is the direct condensation of the sugar with phenylhydrazine (B124118). This reaction is a cornerstone of carbohydrate chemistry, historically used for the characterization and identification of sugars.
Reaction of D-Galactose with Phenylhydrazine
The formation of D-galactose, 6-deoxy-, phenylhydrazone involves the reaction of one equivalent of 6-deoxy-D-galactose (D-fucose) with one equivalent of phenylhydrazine. mgcub.ac.in This reaction proceeds via a nucleophilic addition of the phenylhydrazine to the carbonyl group of the open-chain form of the sugar, followed by the elimination of a water molecule to form the phenylhydrazone.
C₆H₁₂O₅ (6-deoxy-D-galactose) + C₆H₅NHNH₂ (Phenylhydrazine) → C₁₂H₁₈N₂O₄ (D-Galactose, 6-deoxy-, phenylhydrazone) + H₂O
It is crucial to control the stoichiometry of the reactants, as the use of excess phenylhydrazine can lead to the formation of the corresponding osazone, which involves the reaction at both C-1 and C-2 of the sugar. mgcub.ac.in
Solvent Systems and Reaction Conditions
The choice of solvent and reaction conditions plays a significant role in the successful synthesis of the desired phenylhydrazone. Typically, polar protic solvents are employed to facilitate the dissolution of the sugar and the phenylhydrazine reactant.
A general procedure involves dissolving 6-deoxy-D-galactose and phenylhydrazine in a suitable solvent, such as aqueous ethanol (B145695) or methanol. nih.gov The reaction is often catalyzed by the addition of a weak acid, like acetic acid, which facilitates the dehydration step. nih.gov The reaction mixture is typically heated to a moderate temperature to ensure a reasonable reaction rate. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.gov
Below is a hypothetical data table illustrating typical reaction conditions:
| Parameter | Condition |
| Solvent | Ethanol/Water (e.g., 9:1 v/v) |
| Catalyst | Acetic Acid (catalytic amount) |
| Temperature | 60-80 °C |
| Reaction Time | 1-3 hours |
| Molar Ratio (Sugar:Phenylhydrazine) | 1:1 |
Purification Strategies for Enhanced Yield and Purity
Following the synthesis, the crude product often contains unreacted starting materials, by-products, and residual solvent. Therefore, effective purification is essential to obtain D-galactose, 6-deoxy-, phenylhydrazone in high purity.
Recrystallization Techniques
Recrystallization is a widely used and effective method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the crude product at different temperatures. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the crystallization of the pure product upon cooling.
For phenylhydrazone derivatives, a mixture of solvents is often employed to achieve the desired solubility profile. For instance, a mixture of petroleum ether and diethyl ether has been used for the recrystallization of similar compounds. nih.gov The crude product is dissolved in a minimal amount of the hot solvent mixture, and upon cooling, the purified D-galactose, 6-deoxy-, phenylhydrazone crystallizes out of the solution and can be collected by filtration. nih.gov
Chromatographic Separation Methods
Chromatographic techniques are powerful tools for the separation and purification of carbohydrate derivatives. nih.govteledynelabs.com These methods are particularly useful when recrystallization alone is insufficient to achieve the desired purity.
Thin-Layer Chromatography (TLC): TLC is a valuable analytical technique to monitor the progress of the reaction and to identify suitable solvent systems for column chromatography. nih.govnih.gov It can be used to separate sugar phenylhydrazones from other components in the reaction mixture. nih.gov
Column Chromatography: For preparative scale purification, column chromatography is often employed. The choice of the stationary phase and the mobile phase (eluent) is crucial for effective separation.
Normal-Phase Chromatography: A polar stationary phase like silica (B1680970) gel is used with a non-polar eluent.
Reversed-Phase Chromatography: A non-polar stationary phase (e.g., C18-silica) is used with a polar eluent, such as a mixture of water and acetonitrile (B52724) or methanol. teledynelabs.com Reversed-phase HPLC has been successfully used for the separation of chromophoric hydrazones of reducing sugars. nih.gov
Exploration of Stereoselective and Regioselective Synthesis
For the synthesis of D-galactose, 6-deoxy-, phenylhydrazone, the concepts of stereoselectivity and regioselectivity are of limited concern. The reaction occurs at the aldehyde group (C-1) of the open-chain form of the sugar, and the stereochemistry at the other chiral centers (C-2, C-3, C-4, and C-5) of the 6-deoxy-D-galactose molecule remains unaffected during the formation of the phenylhydrazone. mgcub.ac.in
The reaction is inherently regioselective for the carbonyl group. As long as the reaction conditions are controlled to favor the formation of the monohydrazone over the osazone (by using a 1:1 molar ratio of reactants), no other positions on the sugar molecule are expected to react with the phenylhydrazine. Therefore, specific strategies to control stereoselectivity or regioselectivity are generally not required for this particular transformation.
Chemical Reactivity and Transformation Pathways of D Galactose, 6 Deoxy , Phenylhydrazone
General Reactivity of the Phenylhydrazone Moiety
The formation of D-Galactose, 6-deoxy-, phenylhydrazone involves the condensation reaction between the carbonyl group (aldehyde in this case) of the sugar and phenylhydrazine (B124118). brainly.indoubtnut.com This reaction eliminates a molecule of water and results in a C=N double bond, characteristic of a hydrazone. The phenylhydrazone group enhances the stability of the compound compared to the free sugar. smolecule.com
The reactivity of the phenylhydrazone moiety is characterized by several key features:
Nucleophilic Addition: The nitrogen atoms of the hydrazone can act as nucleophiles.
Oxidation: The C=N bond and the adjacent C-H and C-OH groups are susceptible to oxidation by various reagents. This can lead to cleavage of the carbon chain or the formation of new functional groups. rsc.org
Reduction: The C=N double bond can be reduced to a single bond, converting the phenylhydrazone to a phenylhydrazine derivative.
Osazone Formation: In the presence of excess phenylhydrazine, the reaction can proceed further. The secondary alcohol group on the carbon adjacent to the phenylhydrazone is oxidized to a ketone, which then reacts with another molecule of phenylhydrazine to form a bis(phenylhydrazone), known as an osazone. doubtnut.commgcub.ac.invedantu.com This reaction results in the loss of stereochemistry at the C-2 position. mgcub.ac.in
Oxidative Transformations
The phenylhydrazone derivatives of sugars are susceptible to a range of oxidative transformations, which can lead to degradation of the sugar backbone and the formation of new aldose products. These reactions often involve the cleavage of carbon-carbon bonds. masterorganicchemistry.comucla.edu
Research has shown that D-galactose phenylhydrazone undergoes oxidative degradation when treated with hydrogen peroxide (H₂O₂) in the presence of molybdate (B1676688) ions as a catalyst. chemicalpapers.com This reaction leads to the shortening of the carbohydrate chain. The specific products and their ratios can be influenced by substituents on the phenyl ring of the hydrazone. For instance, the degradation of unsubstituted D-galactose phenylhydrazone yields the shorter-chain aldose, D-lyxose. chemicalpapers.com The presence of electron-withdrawing groups on the phenyl ring alters the product distribution, as detailed in the table below.
| Starting Compound | Oxidizing Agent | Catalyst | Major Products | Product Ratio (D-lyxose : D-galactose) | Reference |
|---|---|---|---|---|---|
| D-Galactose phenylhydrazone | H₂O₂ | Molybdate ions | D-lyxose | - (50% yield of D-lyxose) | chemicalpapers.com |
| D-Galactose 2,5-dichlorophenylhydrazone | H₂O₂ | Molybdate ions | D-lyxose, D-galactose | 4:1 | chemicalpapers.com |
| D-Galactose 2,4-dinitrophenylhydrazone | H₂O₂ | Molybdate ions | D-lyxose, D-galactose | 1:9 | chemicalpapers.com |
A significant outcome of the oxidative degradation of sugar phenylhydrazones is the formation of new aldose sugars with a shorter carbon chain. In the case of D-galactose phenylhydrazone, the reaction with hydrogen peroxide and molybdate ions cleaves the bond between C1 and C2, resulting in the formation of D-lyxose, an aldopentose, in a 50% yield. chemicalpapers.com This transformation represents a method for shortening the carbon chain of a sugar, a process known as degradative synthesis. The reaction involving substituted phenylhydrazones of D-galactose can also yield the original D-galactose alongside D-lyxose, indicating a more complex reaction pathway. chemicalpapers.com
Oxidative cleavage reactions involve the breaking of carbon-carbon bonds and the concurrent formation of carbon-oxygen bonds. masterorganicchemistry.com In the context of sugar phenylhydrazones, the mechanism of cleavage under conditions like H₂O₂/molybdate catalysis is complex. The process is initiated by the oxidation of the phenylhydrazone moiety.
The general steps in such oxidative degradations are thought to involve:
Initial Oxidation: The oxidizing agent attacks the phenylhydrazone group. This can lead to the formation of various reactive intermediates.
Rearrangement and Bond Cleavage: The intermediates undergo rearrangement, leading to the cleavage of the C1-C2 bond of the sugar. This is a key step in the chain-shortening process.
Formation of Products: The fragmented molecules are then converted into the final aldose products. For example, the six-carbon chain of galactose is cleaved to produce the five-carbon aldose, lyxose. chemicalpapers.com
Another well-known oxidative reaction is osazone formation, where excess phenylhydrazine acts as both a derivatizing agent and an oxidizing agent. The second equivalent of phenylhydrazine oxidizes the C2 hydroxyl group to a ketone, while being reduced to aniline (B41778) and ammonia (B1221849). mgcub.ac.in This oxidation at C2 is a critical step before the third phenylhydrazine molecule condenses with the newly formed ketone. doubtnut.com
Reductive Reactions
The phenylhydrazone group can undergo reduction reactions. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbon-nitrogen double bond of the hydrazone to a carbon-nitrogen single bond, yielding the corresponding 1-(6-deoxy-D-galactityl)-2-phenylhydrazine. Similarly, the aldehyde group of the parent sugar, D-galactose, can be reduced by agents such as NaBH₄ to form a primary alcohol, resulting in the sugar alcohol D-galactitol (dulcitol). pearson.compearson.com This highlights the general susceptibility of the carbonyl or carbonyl-derived functional groups in sugars to reduction.
Derivatization Reactions and Novel Compound Formation
The reaction with phenylhydrazine is itself a crucial derivatization method in carbohydrate analysis. It converts sugars into crystalline derivatives that are easier to handle and characterize. mgcub.ac.in This technique also enhances the sensitivity for detection in methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov
Beyond simple phenylhydrazone formation, further reactions lead to novel compounds:
Osazone Formation: As previously mentioned, reacting D-Galactose, 6-deoxy-, phenylhydrazone with two additional equivalents of phenylhydrazine results in the formation of an osazone. mgcub.ac.in This reaction is useful for identifying sugars, as different sugars can yield distinctly shaped osazone crystals. vedantu.com
Osone and Ketose Synthesis: Osazones can be converted into osones, which are dicarbonyl sugar derivatives, through hydrolysis. chim.lu The subsequent reduction of the osone, typically targeting the more reactive aldehyde group, can yield a ketose. doubtnut.comchim.lu This pathway allows for the transformation of an aldose into a ketose. chim.lu
These derivatization and transformation reactions underscore the utility of D-Galactose, 6-deoxy-, phenylhydrazone as a synthetic intermediate for creating a variety of other carbohydrate derivatives.
Reactions with Nitroalkenes Leading to Pyrazoles and Pentahydroxyphenylhydrazoles
The reaction of hydrazones with nitroolefins provides a regioselective pathway for the synthesis of substituted pyrazoles. nih.gov This transformation is typically performed in a one-pot manner and can yield moderate to excellent results. nih.gov While specific studies on D-galactose, 6-deoxy-, phenylhydrazone are not extensively documented, the general mechanism involves the reaction of an N-monosubstituted hydrazone with a nitroolefin. nih.gov A plausible mechanism suggests the formation of a key nitropyrazolidine intermediate which then leads to the final pyrazole (B372694) product. nih.gov
The reaction of a sugar phenylhydrazone, such as D-galactose, 6-deoxy-, phenylhydrazone, with a nitroalkene is expected to proceed via a [3+2] cycloaddition pathway. The hydrazone acts as a 1,3-dipole, reacting with the nitroalkene to form a pyrazolidine (B1218672) intermediate. Subsequent elimination of nitrous acid from this intermediate would lead to the formation of the aromatic pyrazole ring. The regioselectivity of this reaction is a key aspect, and studies on related systems have shown that it can be highly specific. nih.gov
The term "pentahydroxyphenylhydrazoles" is not commonly found in the literature in this context and may refer to potential hydroxylated intermediates or side products formed during these reactions under specific conditions. However, the primary and well-documented transformation is the formation of pyrazoles.
Table 1: Key Aspects of Pyrazole Synthesis from Hydrazones and Nitroolefins
| Feature | Description |
| Reaction Type | [3+2] Cycloaddition |
| Reactants | N-monosubstituted hydrazone (e.g., D-galactose, 6-deoxy-, phenylhydrazone) and a nitroolefin |
| Key Intermediate | Nitropyrazolidine |
| Product | Substituted pyrazole |
| Regioselectivity | Generally high, leading to specific isomers |
Generation of Formazan (B1609692) Derivatives (Related Systems)
Formazan derivatives are intensely colored compounds that can be synthesized from phenylhydrazones. wikipedia.orgresearchgate.net The most common method involves the reaction of an aldehyde phenylhydrazone with a diazonium salt in an alkaline medium. wikipedia.orgnih.govresearchgate.net This reaction is a coupling process where the diazonium salt electrophilically attacks the hydrazone. wikipedia.org
The synthesis, when applied to a system like D-galactose, 6-deoxy-, phenylhydrazone, would involve two main steps. First, the preparation of a diazonium salt from a substituted aromatic amine and sodium nitrite (B80452) in the presence of a strong acid. nih.gov Second, the coupling of this diazonium salt with the sugar phenylhydrazone in a basic solution, such as pyridine (B92270) or sodium acetate. nih.gov The base plays a crucial role in facilitating the reaction. The resulting formazan will have the polyhydroxyalkyl chain of the 6-deoxy-galactose at the C-3 position of the formazan ring system. These sugar-based formazans are of interest due to their potential biological activities. nih.gov
Table 2: General Steps for Formazan Synthesis from Phenylhydrazones
| Step | Procedure | Reagents |
| 1 | Diazotization of an aromatic amine | Aromatic amine, Sodium nitrite, Hydrochloric acid |
| 2 | Coupling reaction | Diazonium salt, Phenylhydrazone, Basic medium (e.g., pyridine) |
Other Functional Group Modifications
The D-galactose, 6-deoxy-, phenylhydrazone molecule offers several sites for functional group modifications, including the phenylhydrazone moiety and the hydroxyl groups of the sugar chain.
Oxidation: The phenylhydrazone group can undergo oxidation. For example, peroxidation of saccharide phenylhydrazones can lead to the formation of novel hydrazono-1,4-lactones. acs.org The reaction of sugar phenylhydrazones with excess phenylhydrazine during osazone formation also involves the oxidation of the adjacent hydroxyl group to a carbonyl group. vedantu.comlibretexts.org This reactivity highlights the potential for selective oxidation at the C-2 position of the sugar chain under specific conditions.
Reduction: Reduction of the phenylhydrazone group is a viable pathway to synthesize amino compounds in the sugar series. acs.org Catalytic hydrogenation, for instance using a nickel catalyst, can reduce the hydrazone to the corresponding amine, yielding a 1-amino-1-deoxy sugar derivative. pearson.com This provides a route to aminosugars, an important class of compounds with diverse biological functions. The hydroxyl groups of the sugar chain can also be subject to various modifications, though this is outside the direct modification of the phenylhydrazone functional group. nih.gov
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involving D-galactose, 6-deoxy-, phenylhydrazone is crucial for controlling the reaction outcomes and designing new synthetic routes. Mechanistic studies often involve spectroscopic techniques and the analysis of reaction intermediates.
Free Radical Mechanisms in Alkaline Conditions
There is strong evidence to suggest that sugar phenylhydrazones can undergo reactions via free radical mechanisms, particularly under alkaline conditions. acs.org Electron Spin Resonance (ESR) spectroscopy studies on sugar phenylhydrazones and osazones in methyl sulfoxide (B87167) with potassium tert-butoxide have detected the formation of radical species. acs.org
Treatment of these sugar derivatives with a base and a trace of oxygen at room temperature generates a three-line ESR spectrum characteristic of a nitroxide radical. acs.org This suggests a fragmentation of the phenylhydrazine moiety under these conditions. Furthermore, a free radical mechanism has been proposed to account for the β-elimination reactions of sugar phenylhydrazones under mildly basic conditions. acs.org In some cases, stable radical-anions where the phenylhydrazine moiety remains intact have been observed. acs.org These findings indicate that the reactivity of D-galactose, 6-deoxy-, phenylhydrazone in alkaline media may be more complex than simple ionic pathways and could involve single-electron transfer processes. ESR studies on the alkaline degradation of carbohydrates like glucose also support the generation of radical species in basic environments. rsc.org
Proposed Intermediates and Transition States
Several key reactions of sugar phenylhydrazones are understood to proceed through specific intermediates and transition states.
Osazone Formation: The formation of osazones from sugars and excess phenylhydrazine, a reaction closely related to the chemistry of D-galactose, 6-deoxy-, phenylhydrazone, has been mechanistically studied. The Weygand mechanism is widely accepted and proposes two possible pathways.
Weygand Mechanism A: This pathway involves the initial phenylhydrazone breaking its N-N bond to form aniline and concurrently oxidizing the C-2 hydroxyl group. The resulting α-iminoketone then reacts with another molecule of phenylhydrazine to form the osazone.
Weygand Mechanism B: In this alternative, a second equivalent of phenylhydrazine is incorporated into the initial hydrazone prior to oxidation. This occurs through enolization and tautomerization, leading to an intermediate that then loses aniline to form an α-iminohydrazone. This intermediate finally reacts with a third molecule of phenylhydrazine to yield the osazone. Key intermediates in these pathways include enol-hydrazones and α-iminohydrazones . website-files.com
Formazan Formation: The formation of formazans from the coupling of phenylhydrazones with diazonium salts is proposed to proceed through an unstable tetrazene intermediate . It is suggested that the initial attack of the diazonium ion occurs at the NH proton of the hydrazone, which is more acidic than the CH proton. This forms a highly unstable intermediate that undergoes intramolecular rearrangement to the stable, intensely colored formazan structure. The transition state for this rearrangement would involve the migration of the diazo group from the nitrogen to the carbon atom of the original hydrazone.
Structural Elucidation and Conformational Analysis of D Galactose, 6 Deoxy , Phenylhydrazone
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of D-galactose, 6-deoxy-, phenylhydrazone. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of functional groups present in the molecule.
For the phenylhydrazone derivative, the formation of the C=N bond would simplify this anomeric mixture, leading to a more defined set of signals corresponding to the open-chain hydrazone form. The ¹H NMR spectrum is expected to show characteristic signals for the protons of the sugar backbone and the phenyl group. The ¹³C NMR spectrum would complement this by providing information on the carbon skeleton.
Expected ¹H NMR Spectral Data (based on analogues):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H-1 | ~7.0-7.5 | d | Coupled to H-2 |
| H-2 to H-5 | ~3.5-4.5 | m | Complex overlapping signals from the sugar chain |
| CH₃ (H-6) | ~1.2-1.3 | d | Characteristic signal for the 6-deoxy methyl group |
| Phenyl H | ~6.8-7.3 | m | Signals corresponding to the aromatic protons |
| N-H | ~8.0-9.0 | s | Signal for the hydrazone N-H proton |
Expected ¹³C NMR Spectral Data (based on analogues):
| Carbon | Expected Chemical Shift (ppm) |
| C-1 | ~140-145 |
| C-2 to C-5 | ~65-80 |
| C-6 | ~15-20 |
| Phenyl C | ~110-145 |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For D-galactose, 6-deoxy-, phenylhydrazone, the IR spectrum would exhibit characteristic absorption bands that confirm the formation of the phenylhydrazone moiety and the retention of the sugar's hydroxyl groups.
Key expected IR absorption bands include:
O-H stretching: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups of the sugar backbone.
N-H stretching: A sharp to medium band around 3300 cm⁻¹, indicative of the N-H group in the hydrazone linkage.
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
C-H stretching (aliphatic): Bands below 3000 cm⁻¹.
C=N stretching: A characteristic absorption in the range of 1600-1650 cm⁻¹, confirming the presence of the hydrazone double bond.
C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.
C-O stretching: Strong absorptions in the 1000-1200 cm⁻¹ range, corresponding to the C-O bonds of the sugar moiety.
The presence of the C=N stretching vibration is a key diagnostic feature for the successful synthesis of the phenylhydrazone derivative. researchgate.net
X-ray Crystallography Studies for Solid-State Conformation
X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in the solid state. While a crystal structure for D-galactose, 6-deoxy-, phenylhydrazone has not been specifically reported, studies on related sugar derivatives and their complexes offer insights into the likely solid-state conformation. For instance, the X-ray structure of a complex involving D-galactofuranose reveals detailed information about bond lengths, bond angles, and hydrogen bonding interactions. researchgate.net
Computational Chemistry Approaches
In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool to explore the structural and conformational landscape of molecules like D-galactose, 6-deoxy-, phenylhydrazone.
Density Functional Theory (DFT) calculations are widely used to determine the relative energies of different conformers and to predict spectroscopic properties. For D-galactose, 6-deoxy-, phenylhydrazone, DFT studies would involve optimizing the geometry of various possible conformers of the acyclic hydrazone structure. These calculations can provide insights into the preferred orientation of the phenyl group relative to the sugar chain and the intramolecular hydrogen bonding network. DFT studies on related molecules like 3,6-anhydro-α-D-galactose have successfully elucidated their conformational preferences in both the gas phase and in aqueous solution. dntb.gov.ua
Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of D-galactose, 6-deoxy-, phenylhydrazone in solution. By simulating the movement of the molecule over time, MD can reveal the flexibility of the sugar chain, the rotational freedom around single bonds, and the interactions with solvent molecules. Such simulations have been effectively used to understand the recognition pathways of oligosaccharides by proteins, demonstrating the power of MD in elucidating complex biomolecular interactions. nih.gov For D-galactose, 6-deoxy-, phenylhydrazone, MD simulations could predict the distribution of different conformers in solution and the timescale of their interconversion.
Analysis of Isomerism and Tautomerism within the Phenylhydrazone Framework
The structural complexity of D-galactose, 6-deoxy-, phenylhydrazone is significantly increased by the potential for both isomerism and tautomerism. These phenomena are crucial for understanding the compound's chemical behavior and its interactions in various environments. The formation of the phenylhydrazone introduces a new center of isomerism, while the inherent nature of the 6-deoxy-galactose moiety allows for various tautomeric forms.
A primary consideration is the existence of geometric isomers around the carbon-nitrogen double bond (C=N) of the phenylhydrazone group. This results in two possible configurations: E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). In the E isomer, the groups of higher priority on each atom of the double bond are on opposite sides, while in the Z isomer, they are on the same side. The interconversion between these isomers, known as E/Z isomerization, can be influenced by factors such as solvent polarity and temperature.
Furthermore, the 6-deoxy-D-galactose portion of the molecule is subject to ring-chain tautomerism. In solution, the open-chain aldehyde form of the sugar can cyclize to form more stable five-membered (furanose) or six-membered (pyranose) rings. This intramolecular cyclization creates a new stereocenter at the anomeric carbon (C-1), resulting in two anomers for each ring form: α and β. Consequently, D-galactose, 6-deoxy-, phenylhydrazone can exist as an equilibrium mixture of its open-chain form and at least four cyclic tautomers (α-furanose, β-furanose, α-pyranose, and β-pyranose).
While specific spectroscopic data for D-galactose, 6-deoxy-, phenylhydrazone is not extensively available, detailed analysis of closely related 6-deoxyhexoses provides significant insight into the expected tautomeric distribution. For instance, NMR studies on 6-deoxy-D-altrose, a C3 epimer of 6-deoxy-D-galactose, have successfully identified and quantified the various cyclic forms present in an aqueous solution. This data serves as a valuable proxy for understanding the isomeric complexity of D-galactose, 6-deoxy-, phenylhydrazone.
The following table presents the distribution of tautomeric forms for 6-deoxy-D-altrose as determined by ¹H-NMR spectroscopy. It is anticipated that D-galactose, 6-deoxy-, phenylhydrazone would exhibit a similar equilibrium of pyranose and furanose forms.
| Tautomeric Form | Anomeric Proton (H-1) Chemical Shift (ppm) | Methyl Protons (H-6) Chemical Shift (ppm) | Relative Abundance (%) |
|---|---|---|---|
| 6-deoxy-β-D-altropyranose | 5.10 | 1.24 | 49.1 |
| 6-deoxy-α-D-altropyranose | 4.93 | 1.23 | 24.6 |
| 6-deoxy-α-D-altrofuranose | 5.26 | 1.28 | 16.8 |
| 6-deoxy-β-D-altrofuranose | 5.30 | 1.30 | 9.4 |
Role As a Chemical Intermediate and Precursor in Organic Synthesis
Precursor for Advanced Carbohydrate Derivatives
The unique structure of D-Galactose, 6-deoxy-, phenylhydrazone allows it to be a starting point for the synthesis of specialized carbohydrate molecules with significant biological or chemical properties. Its utility is demonstrated in the preparation of deoxy and amino sugar derivatives, which are often components of antibiotics and other bioactive natural products.
One notable application of sugar phenylhydrazones is in the synthesis of 2-deoxyaldoses. Research has shown that aldose phenylhydrazones can be effectively converted into 2-deoxy sugars, which are crucial components of many biologically active compounds. acs.org This transformation highlights the role of the phenylhydrazone group in facilitating the removal of the C2 hydroxyl group, a key step in producing 2-deoxy sugars.
Furthermore, the reaction of phenylhydrazine (B124118) with sugar derivatives is a key step in the synthesis of amino sugars. For instance, the condensation of phenylhydrazine with sugar dialdehydes is a critical step in the pathway to produce 3-amino-3-deoxy-D-glucose, a fundamental part of the aminoglycoside antibiotic, kanamycin. sciforum.netus.es This process underscores the importance of phenylhydrazine condensation reactions in generating advanced carbohydrate structures with significant therapeutic applications.
The reactivity of the phenylhydrazone can be further exploited to introduce other functional groups, leading to a diverse array of carbohydrate derivatives. The general reaction scheme for the formation of osazones from phenylhydrazones demonstrates the reactivity at the C2 position, which can be leveraged for other synthetic modifications. mgcub.ac.in
Table 1: Examples of Advanced Carbohydrate Derivatives from Sugar Phenylhydrazone Precursors
| Precursor Type | Target Derivative | Synthetic Strategy | Reference |
|---|---|---|---|
| Aldose Phenylhydrazone | 2-Deoxyaldose | Reductive dehydroxylation at C2 | acs.org |
| Sugar Dialdehyde + Phenylhydrazine | 3-Amino-3-deoxysugar | Condensation and subsequent reduction/rearrangement | sciforum.netus.es |
Utility in the Synthesis of Heterocyclic Compounds
Phenylhydrazones derived from sugars are valuable precursors for the synthesis of various heterocyclic compounds, where the sugar moiety is attached to a non-carbohydrate ring system. These glyco-conjugated heterocycles are of great interest due to their potential biological activities.
A prominent example is the Fischer indole (B1671886) synthesis , one of the oldest and most reliable methods for preparing indole rings. byjus.com In this reaction, a phenylhydrazone is treated with an acid catalyst, which triggers a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com D-Galactose, 6-deoxy-, phenylhydrazone can, in principle, serve as the starting material for synthesizing C-glycosyl indoles, where the deoxy-sugar unit is attached to the indole core. This classic reaction provides a direct route to complex heterocyclic structures from simple sugar derivatives. thermofisher.comjk-sci.com
Mechanism of the Fischer Indole Synthesis
Formation of the phenylhydrazone from a carbonyl compound (in this case, the sugar) and phenylhydrazine.
Tautomerization to the corresponding enamine under acidic conditions.
A wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine.
Loss of a proton to regain aromaticity.
Intramolecular cyclization.
Elimination of an ammonia molecule to form the final indole product. byjus.com
Beyond indoles, sugar hydrazones can be converted into other heterocyclic systems. For example, monosaccharide hydrazones react with compounds like 2,2,2-trifluoroethyl acetoacetate (B1235776) in mildly acidic conditions to form 1-glycosyl-3-methylpyrazol-5-ones in high yields. nih.gov These pyrazolone (B3327878) derivatives have applications as potential labels for chromatographic analysis and are building blocks for more complex molecules. nih.govresearchgate.net
Table 2: Heterocyclic Synthesis from Sugar Phenylhydrazones
| Phenylhydrazone Source | Reagent/Condition | Heterocyclic Product | Reference |
|---|---|---|---|
| Aldehyde/Ketone + Phenylhydrazine | Acid Catalyst (Brønsted or Lewis) | Substituted Indole | byjus.comwikipedia.org |
Strategy for the Preparation of Modified Sugars
D-Galactose, 6-deoxy-, phenylhydrazone serves as an important intermediate in strategies aimed at preparing sugars with specific modifications, such as altered stereochemistry or the introduction of new functional groups. The formation of the phenylhydrazone is often a key step in a multi-step synthetic sequence.
The conversion of a sugar into its phenylhydrazone and subsequently into an osazone is a classic transformation that modifies the sugar at both C1 and C2. quora.comdoubtnut.com The reaction with excess phenylhydrazine leads to the formation of a di-hydrazone (osazone), which involves the oxidation of the C2 hydroxyl group. This process eliminates the stereocenter at C2, a feature that was historically important for determining the stereochemical relationships between sugars like glucose, fructose, and mannose, which all form the same osazone. quora.com While primarily used for identification, this reaction represents a fundamental strategy for modifying the sugar backbone. mgcub.ac.inyoutube.com
Modern synthetic strategies utilize the phenylhydrazone intermediate more subtly. As mentioned previously, the conversion of aldose phenylhydrazones to 2-deoxyaldoses is a powerful method for creating modified sugars that are components of numerous natural products. acs.orgnih.gov This demonstrates a targeted modification at a specific position on the sugar ring, facilitated by the presence of the phenylhydrazone group. Similarly, the synthesis of amino sugars via phenylhydrazine condensation provides a route to another important class of modified carbohydrates. sciforum.net These strategies showcase how the initial formation of a phenylhydrazone derivative of a sugar like 6-deoxy-D-galactose is a crucial first step towards valuable and complex modified sugars.
Analytical Applications in Carbohydrate Research
Characterization and Identification of Sugars through Phenylhydrazone Formation
The reaction of monosaccharides with phenylhydrazine (B124118) to form phenylhydrazones, and subsequently phenylosazones, is a classic method for the characterization and identification of sugars. mgcub.ac.inajgreenchem.com This derivatization is particularly useful because sugars themselves are often difficult to crystallize, whereas their phenylhydrazone and osazone derivatives are typically crystalline solids with sharp, characteristic melting points. ajgreenchem.com
The initial reaction involves the condensation of the aldehyde or ketone group of the sugar with one molecule of phenylhydrazine to form a phenylhydrazone. With an excess of phenylhydrazine and upon heating, the reaction proceeds further to form a phenylosazone, which involves the reaction at both C-1 and C-2 of the sugar. mgcub.ac.in The distinctive crystalline structures of these osazones serve as a important tool for identifying different sugars. ajgreenchem.com
A key aspect of osazone formation is that it results in the loss of stereochemistry at C-2 of an aldose. mgcub.ac.in This means that epimeric sugars, which differ only in the configuration at the C-2 position (like D-glucose and D-mannose), will form the identical osazone. mgcub.ac.in Similarly, a ketose like D-fructose, which has the same configuration as D-glucose and D-mannose from C-3 to C-6, will also yield the same osazone. mgcub.ac.in This property is instrumental in establishing the stereochemical relationships between different monosaccharides. For instance, the formation of the same osazone from D-glucose, D-mannose, and D-fructose indicates that they all share the same configuration at C-3, C-4, and C-5. mgcub.ac.in
Furthermore, the introduction of the phenylhydrazone moiety significantly enhances the sensitivity of detection in various analytical techniques. The phenyl group acts as a chromophore, increasing the molar absorptivity in the ultraviolet (UV) region, and also improves ionization efficiency in mass spectrometry (MS). nih.govresearchgate.net This increased sensitivity is crucial for the analysis of small quantities of carbohydrates. nih.govresearchgate.net
| Sugar Derivative | Key Characteristics | Application in Sugar Identification |
| Phenylhydrazone | Formed from the reaction of a sugar with one equivalent of phenylhydrazine. | Intermediate in osazone formation; provides enhanced UV and MS detection. mgcub.ac.innih.govresearchgate.net |
| Phenylosazone | Crystalline solid with a characteristic melting point and crystal structure. ajgreenchem.com | Identification of sugars based on melting point and crystal morphology. ajgreenchem.com |
| Formed from the reaction of a sugar with excess phenylhydrazine. mgcub.ac.in | Elucidation of stereochemical relationships between different monosaccharides. mgcub.ac.in |
Facilitating Separation of Sugar Mixtures
The separation of complex mixtures of carbohydrates presents a significant analytical challenge due to the structural similarity and high polarity of many sugars. Chemical derivatization of sugars into less polar and more volatile compounds is a common strategy to improve their separation by chromatography. The formation of D-Galactose, 6-deoxy-, phenylhydrazone is an example of such a derivatization that facilitates the separation of sugar mixtures.
Moreover, the derivatization process can introduce selectivity that aids in the separation of closely related sugars. Even small structural differences between sugar isomers can lead to differences in the retention times of their phenylhydrazone derivatives, enabling their separation. While specific studies detailing the separation of D-Galactose, 6-deoxy-, phenylhydrazone from other sugar phenylhydrazones are not extensively documented in the provided context, the general principle of improving chromatographic separation through derivatization is well-established in carbohydrate analysis.
Development of Chromatographic Methods Utilizing Phenylhydrazone Derivatives
The formation of phenylhydrazone derivatives has been instrumental in the development of sensitive and robust chromatographic methods for carbohydrate analysis. The enhanced detectability and improved chromatographic behavior of these derivatives have enabled their analysis by various techniques, most notably High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
The reaction of carbohydrates with phenylhydrazine to form their corresponding phenylhydrazone derivatives provides increased sensitivity for both mass spectrometry (MS) and ultraviolet (UV) detection during HPLC separation. nih.govresearchgate.net This has led to the development of HPLC-MS methods, often using electrospray ionization (ESI), for the analysis of oligosaccharides as their phenylhydrazone derivatives. nih.govresearchgate.net These methods are highly valuable for the structural elucidation of complex carbohydrates. researchgate.net
Reversed-phase HPLC (RP-HPLC) is a particularly useful technique when coupled with phenylhydrazone derivatization. The derivatized sugars can be effectively separated on nonpolar stationary phases, and the use of online ESI-MS allows for their sensitive detection and identification. researchgate.net Thin-layer chromatography (TLC) has also been employed for the separation of sugar phenylosazones, providing a simpler and more rapid method for qualitative analysis. nih.gov
| Chromatographic Method | Derivative Analyzed | Detection Method | Advantages |
| HPLC-ESI-MS | Phenylhydrazone | Mass Spectrometry (MS) | High sensitivity and structural elucidation capabilities. nih.govresearchgate.net |
| RP-HPLC | Phenylhydrazone | UV, MS | Improved separation of polar sugars on nonpolar stationary phases. researchgate.net |
| TLC | Phenylosazone | Visual | Simple and rapid qualitative analysis. nih.gov |
Spectroscopic Probes for Reaction Monitoring
The phenylhydrazone moiety in D-Galactose, 6-deoxy-, phenylhydrazone serves as an effective spectroscopic probe, particularly in the ultraviolet (UV) region of the electromagnetic spectrum. The phenyl group is a chromophore that absorbs UV light, and the formation of the phenylhydrazone derivative from the reaction of the sugar with phenylhydrazine can be monitored spectrophotometrically. nih.govresearchgate.net
This property is valuable for monitoring the progress of reactions involving carbohydrates. For instance, the derivatization reaction itself can be followed by measuring the increase in UV absorbance at a specific wavelength corresponding to the phenylhydrazone product. This allows for the optimization of reaction conditions and the determination of reaction kinetics.
Furthermore, the UV and infrared (IR) spectra of sugar phenylosazones have been studied to elucidate their chemical structures. rsc.orgrsc.org These spectroscopic investigations have provided evidence for the cyclic structures of phenylosazones in the solid state. rsc.orgrsc.org While the primary use of D-Galactose, 6-deoxy-, phenylhydrazone as a spectroscopic probe is for its own detection and characterization, the principles can be extended to using it as a tag to monitor the presence and concentration of the parent sugar in various applications. The increased sensitivity for UV detection is a key advantage of this derivatization in analytical methods. nih.govresearchgate.net
Biochemical and Glycobiological Research Implications
Interactions with Glycosidases and Related Enzymes
The modification of the galactose structure, particularly at the 6-position, can significantly influence its interaction with enzymes that process carbohydrates. While direct studies on D-Galactose, 6-deoxy-, phenylhydrazone are limited, research on analogous compounds provides significant insights into its potential as a modulator of glycosidase activity.
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing crucial roles in the digestion of carbohydrates, the lysosomal degradation of glycoconjugates, and the post-translational modification of glycoproteins. The ability to inhibit these enzymes is a key strategy in therapeutic development for diseases like diabetes, influenza, and lysosomal storage disorders.
Research into N-substituted 6-deoxy-5a-carba-β-DL-galactopyranosylamines, which are structural analogs of 6-deoxy-galactose, has demonstrated potent inhibitory effects against specific glycosidases. nih.gov These carbasugar derivatives, particularly those with N-octyl, N-decyl, and N-phenylbutyl substitutions, were found to be very strong inhibitors of both β-galactosidase and β-glucosidase. nih.gov The inhibitory activity was primarily attributed to the D-enantiomers, suggesting that 6-deoxy-5a-carba-β-D-galactopyranosylamine could be a promising lead compound for developing new β-galactosidase inhibitors. nih.gov This indicates that the 6-deoxy-galactose scaffold is recognized by the active sites of these enzymes, and modifications, such as the phenylhydrazone group, could similarly influence binding and activity.
Table 1: Glycosidase Inhibition by 6-Deoxy-Galactose Analogues
| Compound | Target Enzyme | Activity |
|---|---|---|
| N-octyl-6-deoxy-5a-carba-β-DL-galactopyranosylamine | β-galactosidase | Strong Inhibitor |
| N-decyl-6-deoxy-5a-carba-β-DL-galactopyranosylamine | β-galactosidase | Strong Inhibitor |
| N-phenylbutyl-6-deoxy-5a-carba-β-DL-galactopyranosylamine | β-galactosidase | Strong Inhibitor |
| N-octyl-6-deoxy-5a-carba-β-DL-galactopyranosylamine | β-glucosidase | Strong Inhibitor |
| N-decyl-6-deoxy-5a-carba-β-DL-galactopyranosylamine | β-glucosidase | Strong Inhibitor |
Data synthesized from studies on N-substituted 6-deoxy-5a-carba-β-DL- and L-galactopyranosylamines. nih.gov
Exploration in Carbohydrate Metabolic Studies (Non-Clinical Focus)
Modified monosaccharides are invaluable tools for elucidating the complex pathways of carbohydrate metabolism. The introduction of a tag or a modification that alters its processing can help researchers trace the fate of a sugar through various enzymatic steps.
Use as a Probe for Deoxy-Sugar Pathways
Deoxy sugars are integral components of many natural products, including bacterial cell walls and some antibiotics. nih.govwikipedia.org Understanding their biosynthesis and incorporation is a key area of research. nih.gov Analogs of deoxy sugars that can be tracked are therefore highly valuable.
Fluorinated sugars, for instance, serve as excellent probes because they can be monitored using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov 6-Deoxy-6-fluoro-D-galactose, an analog of the parent sugar of the phenylhydrazone compound, has been used to study metabolic processes, as its passage through biological pathways can be effectively tracked by detecting the fluorinated metabolites. nih.gov Similarly, azido-modified sugars can be visualized after metabolic incorporation via bio-orthogonal "click" chemistry. The analog per-O-acetylated-6-Azido-6-deoxy-Galactose (Ac46AzGal) has been shown to metabolically label intracellular proteins. nih.gov
These studies establish a proof-of-concept for using 6-deoxy-galactose derivatives as metabolic probes. The phenylhydrazone moiety of D-Galactose, 6-deoxy-, phenylhydrazone, while not a common bio-orthogonal tag, could potentially be traced using specific antibodies or other analytical techniques, allowing it to serve as a probe for pathways that recognize and process 6-deoxy sugars.
Table 2: Examples of 6-Deoxy-Galactose Analogues as Metabolic Probes
| Analog | Modification | Detection Method | Application |
|---|---|---|---|
| 6-Deoxy-6-fluoro-D-galactose | C-6 Fluorine | 19F NMR Spectroscopy | Tracking metabolic pathways |
Studies on Glycoconjugate Biosynthesis Pathways using Analogues
The biosynthesis of glycoconjugates (glycoproteins and glycolipids) is a fundamental cellular process. The Leloir pathway is the primary route for galactose metabolism, converting it into UDP-galactose, the activated sugar nucleotide required by glycosyltransferases to build glycan chains. nih.gov
Studies using Ac46AzGal have provided evidence that the metabolic labeling of intracellular proteins is dependent on key enzymes of the Leloir pathway, such as galactose-1-phosphate uridylyltransferase (GALT) and UDP-galactose 4'-epimerase (GALE). nih.gov This demonstrates that 6-deoxy-galactose analogs can be processed by the cellular machinery responsible for glycoconjugate biosynthesis. By using such analogs, researchers can investigate the substrate specificity of these enzymes and the downstream effects of incorporating modified sugars into complex glycans. This approach can help to understand how alterations in glycan structure affect protein folding, trafficking, and function in a non-clinical context.
Role in Understanding Reaction Mechanisms of Biological Relevance
The reaction of sugars with phenylhydrazine (B124118) is a classic reaction in carbohydrate chemistry with significant historical and analytical importance. The formation of a phenylhydrazone is the initial step in the formation of osazones, which are crystalline derivatives that were instrumental in Emil Fischer's work on the stereochemistry of sugars. mgcub.ac.in
The mechanism of osazone formation involves the reaction of a sugar with three equivalents of phenylhydrazine to form a 1,2-bis(phenylhydrazone). quora.com The formation of D-Galactose, 6-deoxy-, phenylhydrazone is the first, straightforward step involving the condensation of the aldehyde group of the open-chain form of the sugar with one molecule of phenylhydrazine. mgcub.ac.inquora.com
The subsequent steps leading to the osazone, however, involve a more complex oxidation-reduction mechanism that has been the subject of much study. Several mechanisms have been proposed:
Fischer Mechanism: Fischer's initial proposal involved an unspecified oxidation of the C-2 hydroxyl group by a second equivalent of phenylhydrazine, followed by condensation with a third equivalent.
Weygand Mechanism: Based on isotope studies, Weygand proposed two possible pathways. One involves the phenylhydrazone breaking the N-N bond to form aniline (B41778) while oxidizing the adjacent alcohol. The resulting α-iminoketone then reacts with another phenylhydrazine molecule. quora.com An alternative Weygand mechanism involves an Amadori rearrangement of the initial phenylhydrazone.
Studying the reactivity of D-Galactose, 6-deoxy-, phenylhydrazone and its progression towards osazone formation can provide insights into the electronic and steric effects of the 6-deoxy modification on this classic carbohydrate reaction. Understanding these reaction mechanisms is fundamental not only for organic chemistry but also for appreciating the chemical transformations that sugars can undergo, which forms the basis for many biological processes and analytical methods used in glycobiology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing D-Galactose, 6-deoxy-, phenylhydrazone(9CI)?
- Methodological Answer : The compound can be synthesized via condensation of 6-deoxy-D-galactose with phenylhydrazine under controlled pH (4–6) and temperature (60–80°C). Solvent choice (e.g., ethanol/water mixtures) and stoichiometric ratios (1:1.2 sugar-to-phenylhydrazine) are critical to minimize side products like bis-hydrazones. Reaction progress can be monitored via TLC (Rf ~0.3 in ethyl acetate:hexane, 1:1) .
Q. How can researchers characterize the purity and structure of D-Galactose, 6-deoxy-, phenylhydrazone(9CI)?
- Methodological Answer : Use a combination of GC-MS (for volatile derivatives), NMR (¹H and ¹³C for hydrazone proton and carbon signals), and IR (to confirm N–H and C=N stretches at ~3300 cm⁻¹ and ~1600 cm⁻¹, respectively). Retention times in GC (e.g., 8.2 min for underivatized hydrazones) and spectral data should align with literature for analogous 6-deoxy sugars .
Q. What safety protocols are recommended for handling D-Galactose derivatives in laboratory settings?
- Methodological Answer : Wear PPE (nitrile gloves, EN166-certified goggles, lab coats) to prevent skin/eye contact. Store in airtight containers at room temperature, away from oxidizers. While D-Galactose itself is non-hazardous (GHS classification), its phenylhydrazone derivative may release hazardous decomposition products (e.g., NOx) under heat; use fume hoods for reactions .
Advanced Research Questions
Q. How can D-Galactose, 6-deoxy-, phenylhydrazone(9CI) be used to model oxidative stress in aging studies?
- Methodological Answer : In rodent models, chronic administration (e.g., 300 mg/kg subcutaneously for 15 weeks) induces oxidative stress markers (e.g., elevated TBARS, reduced SOD/GSH). Pair with melatonin (10 mg/kg orally) to test antioxidant interventions. Monitor glycation end products (AGEs) via ELISA and histopathological changes in brain tissue .
Q. How to resolve contradictions in hazard classification between D-Galactose and its derivatives?
- Methodological Answer : While D-Galactose is classified as non-hazardous, its phenylhydrazone derivatives may pose risks due to thermal decomposition (e.g., releasing phenylhydrazine). Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C) and FTIR to detect trace impurities. Cross-reference SDS for analogous hydrazones (e.g., benzaldehyde phenylhydrazone) for hazard extrapolation .
Q. What mechanistic insights exist for reactions involving D-Galactose phenylhydrazones?
- Methodological Answer : Phenylhydrazones react with nitroalkenes via 1,3-dipolar cycloaddition to form pentahydroxypentylpyrazoles. Optimize regioselectivity using polar aprotic solvents (e.g., DMF) and Lewis acid catalysts (e.g., ZnCl₂). Confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. How to design experiments assessing the compound’s role in neurodegenerative disease models?
- Methodological Answer : Combine D-Galactose-induced aging protocols with transgenic Alzheimer’s models (e.g., APP/PS1 mice). Evaluate synaptic plasticity (via electrophysiology) and amyloid-β aggregation (via thioflavin-T assay). Validate mitochondrial dysfunction using Seahorse metabolic analyzers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
